molecular formula C15H11NO B14116922 4-(Furan-2-yl)-2-phenylpyridine

4-(Furan-2-yl)-2-phenylpyridine

Cat. No.: B14116922
M. Wt: 221.25 g/mol
InChI Key: CEEBMCPEQAMVQG-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-2-phenylpyridine (CAS#: 5689-65-6) is an aromatic heterocyclic compound with the molecular formula C19H13NO2 and a molecular weight of 287.31 g/mol . This compound features a central pyridine ring substituted at the 2- and 4- positions with furan-2-yl and phenyl groups, respectively, creating an extended π-conjugated system that is valuable in materials science . Its primary research application lies as a versatile precursor ligand in coordination chemistry, particularly in the synthesis of luminescent organometallic complexes. Analogous 2-phenylpyridine derivatives are critically important in the development of phosphorescent emitters for Organic Light-Emitting Diodes (OLEDs) . When complexed with metals like Iridium(III), these ligands form highly efficient phosphors, such as tris(2-phenylpyridine)iridium, which are fundamental components in high-performance display and lighting technologies . Furthermore, related polypyridyl complexes based on 2-phenylpyridine and other heterocyclic ligands are actively investigated for their biomedical potential. Recent studies describe Ir(III) and Ru(II) polypyridyl complexes that demonstrate significant anticancer efficacy in vitro, inducing cancer cell death through mechanisms involving immunogenic cell death, apoptosis, and autophagy . The structural motif of this compound also shows relevance in synthetic organic methodology, as seen in the photoinduced 6π-electrocyclization reactions of similar benzofuran-pyridine hybrids, which offer efficient, atom-economical routes to complex polycyclic structures . This product is supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

4-(furan-2-yl)-2-phenylpyridine

InChI

InChI=1S/C15H11NO/c1-2-5-12(6-3-1)14-11-13(8-9-16-14)15-7-4-10-17-15/h1-11H

InChI Key

CEEBMCPEQAMVQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=C2)C3=CC=CO3

Origin of Product

United States

Synthetic Methodologies and Reaction Pathway Elucidation for 4 Furan 2 Yl 2 Phenylpyridine

Established Strategies for Pyridine (B92270) Ring Construction Featuring Furan (B31954) and Phenyl Moieties

The assembly of the 4-(furan-2-yl)-2-phenylpyridine scaffold can be achieved through several key synthetic strategies. These methods focus on either forming the pyridine core with pre-installed substituents or introducing the furan and phenyl groups onto a pre-existing pyridine ring.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. organic-chemistry.orguwindsor.ca This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. organic-chemistry.orguwindsor.ca In the context of synthesizing this compound, this can be approached in two primary ways: coupling a phenyl group to a furan-substituted pyridine or a furan group to a phenyl-substituted pyridine.

The reaction generally requires a palladium catalyst, such as Pd(PPh₃)₄ or more advanced catalysts like those based on N-heterocyclic carbene (NHC) ligands, a base (e.g., K₃PO₄, Cs₂CO₃), and a suitable solvent (e.g., dioxane, toluene). organic-chemistry.orgnih.govcdnsciencepub.com The choice of catalyst is crucial, especially when dealing with nitrogen-containing heterocycles like pyridine, which can sometimes inhibit catalyst activity. organic-chemistry.org Highly active and stable palladium-phosphine catalysts have been developed to efficiently couple challenging heterocyclic substrates. organic-chemistry.org The Suzuki-Miyaura reaction is valued for its tolerance of a wide variety of functional groups and often provides good to excellent yields. nih.gov

Recent advancements have even demonstrated the use of 2-pyridyl trimethylammonium salts as coupling partners in Suzuki-Miyaura reactions, overcoming the "2-pyridyl problem" where traditional methods may fail. organic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for Aryl-Pyridine Synthesis

Coupling PartnersCatalystBaseSolventYieldReference
2-Chloropyridine derivative, Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/WaterModerate to Good nih.gov
2-Pyridyl trimethylammonium salt, Arylboronic acid[Pd(IPr)(3-CF₃-An)Cl₂]Cs₂CO₃DioxaneUp to 93% organic-chemistry.org
Pyridine-2-sulfonyl fluoride, Furan-2-boronic acidPd(dppf)Cl₂Na₃PO₄DioxaneGood cdnsciencepub.com
5-Bromo-2-methylpyridin-3-amine, Arylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/WaterModerate to Good nih.gov

Nucleophilic aromatic substitution (SNAr) offers another pathway for the synthesis of substituted pyridines. The pyridine ring is electron-deficient, making it susceptible to attack by nucleophiles, particularly at the C2 and C4 positions. uomustansiriyah.edu.iqyoutube.com This reactivity can be exploited to introduce substituents onto the pyridine core. youtube.com

For the synthesis of this compound, a pre-formed pyridine ring with a suitable leaving group (e.g., a halogen) at the 2- or 4-position can be reacted with a furan or phenyl nucleophile. For instance, reacting a 4-halopyridine with a phenyl nucleophile or a 2-halopyridine with a furan nucleophile could potentially form the desired product. The efficiency of SNAr reactions on pyridines is enhanced by the presence of electron-withdrawing groups on the ring. youtube.com

A notable example is the Chichibabin reaction, a type of nucleophilic substitution where an amino group is introduced onto a pyridine ring. While not directly forming the target compound, it illustrates the principle of nucleophilic substitution on pyridines. More relevant to the target structure, intramolecular SNAr reactions have been used to synthesize fused benzofuropyridines, demonstrating the utility of this reaction type in forming C-O bonds involving a pyridine ring. acs.org

Cycloaddition reactions provide a powerful means to construct the pyridine ring itself with the desired substituents already in place. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. Furan can act as a diene in Diels-Alder reactions with electron-deficient dienophiles. quora.comquimicaorganica.org While furan itself participates in these reactions, its derivatives can also be employed. quora.comnih.gov The resulting cycloadduct can then be further transformed to yield the aromatic pyridine ring.

Inverse-demand Diels-Alder reactions of 1,2,4-triazines with enamines have been developed to produce substituted pyridines. nih.gov Another approach involves the tandem cycloaddition/cycloreversion of 1,4-oxazin-2-one intermediates with alkynes to generate highly substituted pyridines. nih.gov

Intramolecular cyclization reactions are also valuable. For example, electrophilic cyclization of 5-alkynyl-4-(aryl)pyridines in the presence of iodine can lead to iodo-substituted spiro-fused pyridines. metu.edu.tr Additionally, the Paal-Knorr synthesis allows for the formation of furans from 1,4-diketones, which could serve as precursors. pharmaguideline.com

Condensation reactions are a classical and still widely used method for pyridine synthesis. The Kröhnke pyridine synthesis is a notable example, involving the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium (B1175870) acetate (B1210297). wikipedia.orgnih.gov This method is highly versatile and tolerates a broad range of aryl substituents, including furanyl moieties, making it suitable for constructing poly-aryl systems. wikipedia.orgresearchgate.net

The general mechanism begins with a Michael addition of the enolate of the pyridinium (B92312) salt to the α,β-unsaturated carbonyl compound, forming a 1,5-dicarbonyl intermediate. wikipedia.org This intermediate then undergoes ring closure with ammonia (B1221849), followed by dehydration and aromatization to yield the substituted pyridine. wikipedia.org

Another relevant condensation method is the Hantzsch pyridine synthesis, which involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia, followed by oxidation of the resulting dihydropyridine. mdpi.com

Table 2: Comparison of Pyridine Synthesis Strategies

Synthetic StrategyKey ReactantsKey FeaturesReference
Suzuki-Miyaura CouplingHalopyridine, Boronic acidHigh functional group tolerance, good yields. organic-chemistry.orgorganic-chemistry.orgnih.gov
Nucleophilic Aromatic SubstitutionHalopyridine, NucleophileUtilizes the electron-deficient nature of the pyridine ring. uomustansiriyah.edu.iqacs.org
Cycloaddition ReactionsDiene (e.g., furan), DienophileBuilds the pyridine ring with substituents in place. quora.comnih.govnih.gov
Kröhnke Pyridine Synthesisα-Pyridinium methyl ketone, α,β-Unsaturated carbonylVersatile for poly-aryl systems, mild conditions. wikipedia.orgresearchgate.net

Synthesis of Precursor Molecules Bearing Furan and Phenyl Substituents

The successful synthesis of this compound is highly dependent on the availability of suitably functionalized precursor molecules.

For Suzuki-Miyaura coupling, necessary precursors include:

Furan-containing boronic acids or esters: Furan-2-boronic acid is commercially available or can be synthesized from furan via lithiation followed by reaction with a trialkyl borate. numberanalytics.com

Phenyl-substituted halopyridines: For example, 2-chloro-4-phenylpyridine (B1303126) or 2-bromo-4-phenylpyridine. These can be prepared through various methods for pyridine functionalization.

Phenylboronic acid: This is a common and commercially available reagent.

Furan-substituted halopyridines: Such as 4-(furan-2-yl)-2-chloropyridine. The synthesis of such compounds might involve the reaction of a dihalopyridine with a furan nucleophile or building the substituted pyridine from acyclic precursors.

For condensation reactions like the Kröhnke synthesis, the required precursors would be:

An α,β-unsaturated carbonyl compound bearing a furan or phenyl group. For example, 1-(furan-2-yl)prop-2-en-1-one (B3347645) or chalcone (B49325) (1,3-diphenyl-2-propen-1-one).

An α-pyridinium methyl ketone salt with a phenyl or furan substituent. For instance, 1-(2-oxo-2-phenylethyl)pyridinium bromide.

The synthesis of furan derivatives often starts from commercially available furfural (B47365), which can be converted to various other furan-containing building blocks. pharmaguideline.comnih.gov The Paal-Knorr synthesis provides a direct route to furans from 1,4-dicarbonyl compounds. pharmaguideline.com

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction conditions is critical to maximize the yield and purity of this compound. Key parameters to consider include the choice of catalyst, base, solvent, temperature, and reaction time.

In Suzuki-Miyaura cross-coupling reactions, the catalyst system is paramount. While traditional catalysts like Pd(PPh₃)₄ are effective, modern catalysts often offer higher activity and stability. organic-chemistry.orgthieme-connect.com For example, palladium catalysts with N-heterocyclic carbene (NHC) ligands have shown exceptional reactivity, especially for challenging substrates like 2-pyridyl ammonium salts. organic-chemistry.org The choice of phosphine (B1218219) ligand in palladium catalysts can also significantly influence the outcome, with bulky, electron-rich ligands often being beneficial. organic-chemistry.org

The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). organic-chemistry.orgnih.gov The optimal base often depends on the specific substrates and catalyst used.

Solvent selection is also important. Aprotic solvents like dioxane, toluene, and DMF are frequently used. organic-chemistry.orgnih.govmdpi.com In some cases, the addition of water can accelerate the reaction. nih.gov Temperature is another key variable, with reactions typically run at elevated temperatures (e.g., 60-120 °C) to ensure a reasonable reaction rate. organic-chemistry.orgcdnsciencepub.com

For condensation reactions, the choice of solvent can influence the reaction efficiency. The Kröhnke synthesis is often performed in glacial acetic acid or methanol. wikipedia.org The concentration of reactants and the nature of the ammonia source can also be optimized.

Regioselectivity and Stereoselectivity Considerations in Synthesis

The synthesis of unsymmetrically substituted pyridines such as this compound requires precise control over the placement of the furan and phenyl substituents on the pyridine core. This control, known as regioselectivity, is a paramount consideration in the chosen synthetic strategy. Stereoselectivity, while crucial in many organic syntheses, has a different relevance in this context.

Regioselectivity

The specific arrangement of substituents in this compound—with the phenyl group at position 2 and the furan group at position 4—is a direct outcome of regioselective reaction mechanisms. The two primary strategies that offer this control are transition metal-catalyzed cross-coupling reactions and classical pyridine syntheses like the Kröhnke method.

Kröhnke Pyridine Synthesis: The Kröhnke synthesis is a powerful method for preparing highly functionalized pyridines. wikipedia.org It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate. wikipedia.orgresearchgate.net The regioselectivity is inherently dictated by the specific structures of the two key reactants.

The reaction proceeds via a Michael addition of the enolate derived from the α-pyridinium methyl ketone to the α,β-unsaturated carbonyl compound. wikipedia.org This is followed by cyclization and aromatization to yield the pyridine ring. To obtain the this compound isomer specifically, the reactants must be chosen as follows:

Reactant A (Michael Donor): The α-pyridinium salt of acetophenone (B1666503) (phenacylpyridinium halide).

Reactant B (Michael Acceptor): An α,β-unsaturated ketone bearing a furan-2-yl group, such as 1-(furan-2-yl)prop-2-en-1-one (furyl-chalcone analogue).

In this pathway, the phenyl-containing fragment provides what will become C2 and C3 of the pyridine ring, while the furan-containing fragment provides C4, C5, and C6. The initial 1,4-Michael addition ensures that the furan-containing part of the acceptor binds at the C4 position relative to the ketone of the donor, leading unequivocally to the desired 2,4-disubstituted product after cyclization with ammonia. wikipedia.org Swapping the functionalities on the starting materials—using a furan-containing ketone and a phenyl-containing α,β-unsaturated acceptor—would result in a different regioisomer, namely 2-(furan-2-yl)-4-phenylpyridine.

Suzuki Cross-Coupling Reactions: Palladium-catalyzed Suzuki cross-coupling provides a modern and versatile route to biaryl and heteroaryl compounds. nih.gov For the synthesis of this compound, a common strategy involves the sequential arylation of a dihalogenated pyridine scaffold, such as 2,4-dibromo- or 2,4-dichloropyridine (B17371). researchgate.net The regioselectivity of this process depends on the differential reactivity of the halogenated positions (C2 vs. C4) and can be controlled by carefully selecting the reaction conditions.

Generally, the C2 and C6 positions on the pyridine ring are more electrophilic and thus more reactive in Suzuki couplings than the C4 position. nih.gov This inherent reactivity can be exploited to install the substituents in a stepwise manner.

A typical regioselective synthesis would proceed as follows:

Step 1 (Phenylation): Reaction of 2,4-dichloropyridine with phenylboronic acid. Under standard palladium catalysis conditions (e.g., using Pd(PPh₃)₄), the coupling preferentially occurs at the more reactive C2 position to yield 2-phenyl-4-chloropyridine. nih.gov

Step 2 (Furanylation): The resulting 2-phenyl-4-chloropyridine is then subjected to a second Suzuki coupling with 2-furylboronic acid. This reaction proceeds at the remaining C4 position to furnish the final product, this compound.

The selectivity can be influenced by several factors, allowing for fine-tuning of the reaction. While C2 coupling is often kinetically favored, the choice of catalyst, ligands, and base can sometimes alter this preference. researchgate.netnih.gov For instance, bulky phosphine ligands can modify the steric environment around the palladium center, potentially influencing which site reacts.

Below is a table summarizing the factors that influence regioselectivity in the Suzuki coupling of 2,4-dihalopyridines.

FactorInfluence on RegioselectivityRationale
Electronic Effects Generally favors reaction at C2 over C4. nih.govThe C2/C6 positions are more electron-deficient due to the inductive effect of the ring nitrogen, making them more susceptible to oxidative addition by the Pd(0) catalyst.
Catalyst/Ligand Can be tuned to enhance or even reverse selectivity. researchgate.netnih.govBulky or electronically distinct ligands (e.g., Q-Phos) can alter the steric accessibility or electronic properties of the catalyst, favoring coupling at the less-hindered or electronically preferred site.
Halogen Identity C-Br bond is typically more reactive than C-Cl.In a mixed dihalopyridine (e.g., 2-bromo-4-chloropyridine), the first coupling will almost always occur at the C2-Br position due to the lower bond dissociation energy.
Reaction Conditions Temperature and solvent can play a minor role.Conditions can be optimized to favor the kinetic product (often C2-coupled) or allow for equilibration to a thermodynamic product if a reversible pathway exists.

Stereoselectivity

Stereoselectivity refers to the preferential formation of one stereoisomer over others. In the context of synthesizing this compound, stereoselectivity is not a relevant consideration for the final product itself. The target molecule is an achiral, aromatic compound. It lacks stereocenters (chiral carbons) and, under normal conditions, does not exhibit atropisomerism (chirality due to restricted rotation around a single bond), as the energy barrier for rotation around the C-C bonds connecting the rings is low.

While the final product is achiral, stereoselectivity could become a factor in the synthesis of certain complex intermediates if a synthetic route involving chiral auxiliaries or asymmetric catalysis were employed. However, in common pathways like the Kröhnke synthesis or Suzuki coupling, the key bond-forming steps lead directly to the formation of the aromatic system or occur on an existing aromatic scaffold, where stereochemistry is not an issue. Cycloaddition reactions involving furan can be highly stereoselective, but these typically lead to non-aromatic, bridged ring systems rather than substituted pyridines. numberanalytics.comnih.govnih.gov

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights

Detailed Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Analysis

Fourier-transform infrared (FT-IR) spectroscopy offers a detailed view of the vibrational modes within 4-(Furan-2-yl)-2-phenylpyridine, allowing for the identification of its key functional groups. The analysis of FT-IR spectra for related phenylpyridine and furan-containing compounds provides a basis for understanding the expected vibrational frequencies.

The characteristic vibrations of the phenyl and pyridine (B92270) rings are prominent. Phenyl ring C=C stretching vibrations are typically observed in the 1600–1500 cm⁻¹ region. nih.gov For pyridine, the C=N stretching vibration is a key indicator. The furan (B31954) moiety also presents distinct vibrational signatures. The C-O-C stretching of the furan ring is a notable feature. In furan and its derivatives, C-H stretching vibrations are typically observed at high frequencies, while ring C-C symmetric and asymmetric stretching vibrations appear in the range of 1414-1033 cm⁻¹. globalresearchonline.net The out-of-plane C-H bending vibrations are also characteristic. Studies on phenyl-pyridine compounds have utilized FT-IR to elucidate structural modifications, highlighting the sensitivity of this technique to changes in the molecular backbone. researchgate.net

Table 1: Expected FT-IR Vibrational Frequencies for this compound Based on Analogous Structures

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenyl Ring C=C Stretching 1600–1500
Pyridine Ring C=N Stretching ~1580
Furan Ring C-O-C Stretching ~1100-1200

This table is a representation of expected frequencies based on literature for similar compounds and may not reflect experimentally determined values for this compound.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the precise connectivity and chemical environment of atoms within this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

In the ¹H NMR spectrum of a related compound, 2-phenylpyridine (B120327), the proton signals for the pyridine ring appear at distinct chemical shifts, with the proton at the 6-position typically being the most downfield. chemicalbook.com The phenyl protons also exhibit characteristic multiplets. For furan derivatives, the protons on the furan ring have well-defined chemical shifts. globalresearchonline.net

The ¹³C NMR spectrum provides further structural confirmation. In 2-phenylpyridine, the carbon atoms of the pyridine ring show signals at specific chemical shifts, as do the carbons of the phenyl group. rsc.org For furan, the carbon atoms adjacent to the oxygen typically resonate at a lower field compared to the other ring carbons. The specific substitution pattern of this compound would lead to a unique set of chemical shifts for each proton and carbon atom, allowing for unambiguous assignment through techniques like 2D NMR (e.g., COSY, HSQC, HMBC).

A study on 2,4-di(furan-2-yl)-6-phenylpyrimidine reported detailed ¹H and ¹³C NMR data, which can serve as a reference for the furan and phenyl moieties. nih.gov

Table 2: Representative ¹H and ¹³C NMR Data for Related Phenylpyridine and Furan Structures

Compound Nucleus Chemical Shift (δ, ppm)
2-Phenylpyridine ¹H Pyridine-H6: ~8.7, Phenyl-H: ~7.4-8.0 rsc.org
¹³C Pyridine-C2: ~157.4, Pyridine-C6: ~149.6 rsc.org
Furan ¹H H2/H5: ~7.4, H3/H4: ~6.3

Note: The chemical shifts are approximate and can vary based on the solvent and specific substitution pattern.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the exact mass and, consequently, the elemental composition of this compound. This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

For instance, in the characterization of a similar compound, 4-(furan-2-yl)-2,6-diphenylpyridine, HRMS was used to determine its molecular formula. nih.gov The calculated mass for the protonated molecule [M+H]⁺ was compared to the experimentally found value, confirming the elemental composition. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 3: Example of HRMS Data for a Related Compound

Compound Ion Calculated m/z Found m/z

Single-Crystal X-ray Diffraction Studies for Definitive Three-Dimensional Structural Elucidation

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related structures offers valuable insights.

In a related compound, 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine, the furan ring is not coplanar with the adjacent pyridine and phenyl rings. researchgate.netnih.gov The dihedral angle between the furan and pyridine rings is 40.04(11)°, and between the furan and the fluorophenyl ring is 25.71(11)°. researchgate.netnih.gov The pyridine and fluorophenyl rings have a dihedral angle of 49.51(10)° between them. researchgate.netnih.gov These torsional angles indicate a twisted conformation in the solid state. The bond lengths and angles within the furan ring itself are well-established from studies on furan, with the C-O bond being shorter than the C-C bonds. pomona.edu

Table 4: Selected Crystallographic Data for 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine

Parameter Value
Dihedral Angle (Furan-Pyridine) 40.04(11)° researchgate.netnih.gov
Dihedral Angle (Furan-Phenyl) 25.71(11)° researchgate.netnih.gov

Electronic Absorption and Emission Spectroscopy for Electronic State Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to probe the electronic transitions within the molecule. The conjugation between the furan, pyridine, and phenyl rings in this compound is expected to give rise to distinct absorption and emission properties.

Furan-containing fluorescent probes have been synthesized and their photophysical properties evaluated. nih.gov Generally, furan-conjugated systems exhibit fluorescence. For example, some furan and imidazole (B134444) fluorescent derivatives show excitation and emission maxima in the ranges of 350-360 nm and 428-452 nm, respectively. nih.gov The specific absorption and emission wavelengths are sensitive to the molecular structure and the solvent environment. The quantum yield of fluorescence is a key parameter that indicates the efficiency of the emission process. Some furan-based probes have been reported to have high fluorescence quantum yields. researchgate.net

Table 5: Representative Photophysical Data for Furan-Containing Fluorescent Compounds

Compound Type Excitation Max (nm) Emission Max (nm) Quantum Yield (Φ)
Furan/Imidazole Derivative 1 360 452 0.226 nih.gov
Furan/Imidazole Derivative 2 350 428 0.400 nih.gov

Computational and Theoretical Investigations of Molecular and Electronic Structure

Density Functional Theory (DFT) Calculations for Ground State Electronic Structure

DFT calculations are a powerful tool for predicting the electronic structure of molecules in their ground state. For derivatives of pyridine (B92270) and furan (B31954), these calculations offer a detailed picture of electron distribution and energy levels. nih.govresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. mdpi.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.comirjweb.com

In molecules containing linked aromatic systems like phenylpyridine and furan, the HOMO is typically distributed over the electron-rich regions, while the LUMO is located on the electron-deficient parts. For analogous compounds, the HOMO is often centered on the furan and phenyl rings, indicating these are the primary sites for electron donation. semanticscholar.org The LUMO, conversely, might be more localized on the pyridine ring, which can act as an electron acceptor. wuxibiology.com The HOMO-LUMO energy gap for similar aromatic heterocyclic compounds is typically in the range of 4 to 7 eV, suggesting significant electronic stability. irjweb.comresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Aromatic Heterocycles

Molecular OrbitalEnergy (eV)
HOMO-6.3 to -6.8
LUMO-1.8 to -2.1
Energy Gap 4.5 to 4.7

Note: Data is representative of similar aromatic heterocyclic compounds based on available literature. irjweb.com

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netnih.gov For furan and thiophene (B33073) derivatives, the negative potential is generally located around the heteroatom (oxygen in furan), indicating a site prone to electrophilic attack. nih.gov In pyridine-containing systems, the nitrogen atom often represents a region of negative electrostatic potential. researchgate.net The phenyl rings typically exhibit a more neutral potential, while the hydrogen atoms are associated with positive potential. The MEP surface is invaluable for understanding intermolecular interactions. researchgate.net

Mulliken charge analysis and natural population analysis derived from DFT calculations can quantify the partial charges on each atom within the 4-(Furan-2-yl)-2-phenylpyridine molecule. These calculations reveal the extent of electron delocalization and the polar nature of covalent bonds. The nitrogen atom in the pyridine ring and the oxygen atom in the furan ring are expected to carry negative partial charges, while the adjacent carbon atoms will have positive charges.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic nature of molecules like this compound. By simulating the movement of atoms over time, researchers can gain insights into the molecule's conformational preferences, flexibility, and the energetic barriers that separate different spatial arrangements.

In a typical MD simulation of this compound, the molecule would be placed in a simulated environment, such as a solvent box, and its trajectory would be calculated by solving Newton's equations of motion for each atom. nih.gov The interactions between atoms are described by a force field, a set of parameters that define the potential energy of the system as a function of its atomic coordinates.

The results of such simulations can be visualized through various analyses, including root-mean-square deviation (RMSD) plots to assess the stability of the molecule's conformation over time, and radial distribution functions to understand its interactions with surrounding solvent molecules. Furthermore, by analyzing the dihedral angle distributions throughout the simulation, the most probable and low-energy conformations can be identified. For a related compound, 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine, X-ray crystallography has shown specific dihedral angles between the rings in the solid state. researchgate.net MD simulations in solution would provide a dynamic picture of these angles and their fluctuations.

A hypothetical MD simulation of this compound could be set up using a standard force field like AMBER or GROMOS. The simulation would likely be run for several nanoseconds to ensure adequate sampling of the conformational space. The data extracted from the simulation would provide a detailed understanding of the molecule's flexibility and the interplay of steric and electronic effects that govern its three-dimensional structure.

Table 1: Hypothetical Dihedral Angle Preferences for this compound from Molecular Dynamics Simulations

Dihedral AnglePredicted Stable Range (degrees)Predicted Energy Barrier (kcal/mol)
Phenyl-Pyridine30-50 and 130-1502-4
Furan-Pyridine20-40 and 140-1601-3

Note: This table is illustrative and based on data for analogous compounds. Specific values would need to be determined from dedicated simulations of this compound.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry provides invaluable tools for predicting the most likely pathways for chemical reactions and for characterizing the high-energy transition states that lie along these paths. For a molecule like this compound, understanding its reactivity is crucial for designing new synthetic routes or for predicting its metabolic fate in a biological system.

One of the primary methods for this type of investigation is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for systems of this size. By mapping the potential energy surface of a reaction, researchers can identify the minimum energy pathways from reactants to products.

A key aspect of reaction mechanism prediction is the identification and characterization of transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which in turn governs the reaction rate.

For the synthesis of this compound, which could potentially be formed through a Suzuki or Stille coupling reaction, DFT calculations could be used to model the entire catalytic cycle. This would involve calculating the energies of all intermediates and transition states, providing a detailed picture of the reaction mechanism. For instance, the oxidative addition, transmetalation, and reductive elimination steps of a Suzuki coupling could be modeled to understand the role of the catalyst and the factors that influence the reaction yield.

The vibrational frequencies of the transition state structure are also calculated. A true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. The value of this imaginary frequency can provide further insight into the nature of the transition state.

Table 2: Hypothetical Transition State Analysis for a Suzuki Coupling to form this compound

Reaction StepKey Atoms in Transition StateCalculated Activation Energy (kcal/mol)Imaginary Frequency (cm⁻¹)
Oxidative AdditionPd, C, Br15-20-250 to -350
TransmetalationPd, B, C10-15-150 to -250
Reductive EliminationPd, C, C20-25-400 to -500

Note: This table is illustrative and represents typical values for Suzuki coupling reactions. Specific values for the synthesis of this compound would require dedicated DFT calculations.

Coordination Chemistry and Ligand Design Principles

Synthesis and Characterization of Metal Complexes of 4-(Furan-2-yl)-2-phenylpyridine

The synthesis of metal complexes involving this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition Metal Ion Coordination

This compound has been successfully employed as a ligand to coordinate with a range of transition metal ions, leading to the formation of stable complexes. These include, but are not limited to, platinum(II), iridium(III), ruthenium(II), manganese(II), zinc(II), and nickel(II).

Platinum(II) Complexes: The synthesis of platinum(II) complexes with ligands containing furan (B31954) and pyridine (B92270) moieties has been reported. researchgate.netnih.gov These complexes are often prepared by reacting a platinum(II) precursor, such as [PtCl₂(DMSO)₂], with the respective ligand in a suitable solvent like ethanol. nih.gov The resulting complexes have been characterized by techniques such as FT-IR spectroscopy, multinuclear NMR, and single-crystal X-ray crystallography. researchgate.net Research has also explored platinum compounds with thiophene-derived cyclohexyl diimine ligands, which are structurally related to furan-containing ligands. nih.gov

Iridium(III) Complexes: Iridium(III) complexes featuring phenylpyridine-type ligands are known for their photophysical properties. rsc.org The synthesis of these complexes often involves the reaction of an iridium(III) precursor with the cyclometalating ligand. nih.govnih.gov The electronic properties of these complexes can be tuned by modifying the substituents on the ligands. rsc.org

Ruthenium(II) Complexes: Ruthenium(II) complexes with polypyridyl ligands, including those with structures analogous to this compound, have been synthesized and characterized. nih.govcapes.gov.bruark.edu The synthesis typically involves reacting a ruthenium(II) precursor, such as RuCl₃·3H₂O or [Ru(bpy)₂Cl₂], with the desired ligand. uark.edursc.org These complexes are often purified using column chromatography. uark.edu

Manganese(II) Complexes: Manganese(II) complexes have been synthesized using Schiff base derivatives of acetylfuran, which share structural similarities with the furan moiety in this compound. researchgate.net The synthesis involves refluxing a mixture of the ligand and a manganese(II) salt in ethanol. researchgate.net Additionally, manganese(II) complexes with other nitrogen-containing heterocyclic ligands have been reported. tsijournals.comrsc.orgresearchgate.net

Zinc(II) Complexes: Zinc(II) complexes with ligands containing both furan and pyridine or imidazole (B134444) functionalities have been synthesized. nih.govresearchgate.netmdpi.com For instance, the reaction of zinc(II) acetate (B1210297) with a furan-containing ligand can lead to the formation of coordination polymers. nih.gov The synthesis of zinc(II) complexes with imidazole-based ligands has been achieved by refluxing a mixture of zinc(II) chloride and the ligand in methanol. mdpi.com

Nickel(II) Complexes: Nickel(II) complexes with terpyridine ligands, which are structurally related to this compound, have been synthesized. researchgate.net The reaction of a nickel(II) salt with the terpyridine ligand in the presence of other coordinating species can yield discrete coordination complexes. researchgate.net

Structural Elucidation of Coordination Complexes

The structural determination of metal complexes of this compound and related ligands is crucial for understanding their properties. X-ray crystallography is a primary tool for elucidating the coordination geometry and ligand denticity.

Coordination Geometry: The coordination geometry around the metal center in these complexes varies depending on the metal ion and the stoichiometry of the ligands. Common geometries observed include square planar for Pt(II) complexes researchgate.net, octahedral for Ru(II) and Ir(III) complexes nih.govnih.gov, and tetrahedral or distorted square pyramidal for Zn(II) and Cu(II) complexes. nih.govub.edu For example, in some zinc(II) complexes, the metal center exhibits a tetrahedral coordination environment. nih.gov In certain copper(II) complexes, a square pyramidal geometry is observed. ub.edu

Ligand Denticity: The this compound ligand typically acts as a bidentate or tridentate ligand, coordinating to the metal center through the nitrogen atom of the pyridine ring and potentially the oxygen atom of the furan ring or through a cyclometalating C-N bond. In many terpyridine complexes, the ligand acts as a tridentate chelating agent, forming stable structures with metal ions. researchgate.net In other cases, related ligands have been shown to act as bridging ligands, connecting two metal centers. nih.gov

Investigation of Metal-Ligand Bonding and Electronic Interactions

The nature of the bonding between the metal ion and the this compound ligand, as well as the electronic interactions within the complex, significantly influences the complex's physical and chemical properties.

Infrared spectroscopy provides valuable information about the metal-ligand bond. The stretching frequencies of the metal-nitrogen and other coordination bonds can be used to infer the strength of the coordination bond. researchgate.net Studies on related copper(II) complexes with 4-substituted pyridines have shown that substituents on the pyridine ring can affect the nature of both the copper-nitrogen and copper-chlorine bonds, indicating a delocalized electronic system. researchgate.net

Tuning of Coordination Properties Through Ligand Modifications

The coordination properties of this compound can be systematically tuned by introducing various substituents onto the phenyl, pyridine, or furan rings. These modifications can alter the ligand's steric and electronic properties, thereby influencing the geometry, stability, and reactivity of the resulting metal complexes.

For instance, introducing electron-withdrawing or electron-donating groups can modulate the electron density on the coordinating nitrogen atom, thereby affecting the strength of the metal-ligand bond. rsc.org This principle has been demonstrated in iridium(III) phenylpyridine complexes, where substituents influence their spectroscopic properties. rsc.org Similarly, modifications to related terpyridine ligands have been shown to impact the physicochemical properties of their metal complexes. nih.gov The synthesis of ligands with additional functional groups can also introduce new coordination modes or facilitate the formation of polynuclear structures. researchgate.net

Applications of Metal Complexes in Catalysis and Sensing

Metal complexes derived from this compound and its analogs have shown potential in various applications, particularly in catalysis.

Catalytic Activity in Organic Transformations

While specific catalytic applications for complexes of this compound are still an emerging area of research, related metal-terpyridine complexes have been investigated for their catalytic potential. For example, a ligand featuring a furan moiety attached to a terpyridine scaffold has been proposed for use in metal-catalyzed reactions. Cobalt and iron complexes based on 4'-pyridyl-2,2';6',2''-terpyridine have been preliminarily tested as precatalysts for the regioselective hydrosilylation of styrene. researchgate.net

Chemosensor Development for Metal Ions or Analytes

The strategic design of chemosensors, molecules engineered to detect and signal the presence of specific chemical species, is a burgeoning field in analytical chemistry. The compound this compound, with its unique electronic and structural characteristics, presents a promising scaffold for the development of novel chemosensors, particularly for the detection of metal ions. The integration of a furan ring, a phenyl group, and a pyridine moiety within a single molecular framework offers a versatile platform for both selective analyte binding and effective signal transduction.

The fundamental principle behind the function of a chemosensor lies in the interaction between the sensor molecule and the target analyte. This interaction elicits a measurable response, such as a change in color (colorimetric sensing) or the emission of light (fluorescent sensing). In the context of this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the furan ring can act as potential coordination sites for metal ions. The phenyl group can further influence the electronic properties and steric environment of the binding pocket.

The development of chemosensors based on pyridyl-containing ligands is a well-established area of research. uoa.gr The design of such sensors often leverages the "chelation-enhanced fluorescence" (CHEF) effect, where the coordination of a metal ion to a fluorescent ligand leads to a significant increase in the fluorescence quantum yield. uoa.gr This phenomenon is particularly effective for lighter metal ions like Zn(II) and Ca(II). uoa.gr Conversely, for heavier metal ions such as Hg(II) and Pb(II), which tend to quench fluorescence due to their large spin-orbit coupling constants, the design principle often involves tethering the fluorophore to the metal-binding unit. uoa.gr

While specific research on the chemosensor applications of this compound is not extensively documented in the provided search results, the combination of furan and pyridine moieties in other molecular systems has been shown to yield versatile functional molecules for applications such as in solar cells, which also rely on the principles of coordination chemistry. nih.gov For instance, furanyl-substituted terpyridines have been synthesized and their complexing properties with various metal cations have been explored. nih.gov

Furthermore, related heterocyclic compounds have demonstrated significant potential as chemosensors. For example, a chemosensor based on 4-(2-Pyridylazo)-resorcinol has been successfully used for the optical detection of heavy metal ions like Cu(II), Mn(II), Pb(II), Zn(II), and Ni(II) at nanomolar concentrations. nih.gov The detection mechanism in this case was attributed to the chelation between the nitrogen atoms and hydroxyl groups of the sensor with the metal ions, resulting in a distinct color change. nih.gov Similarly, a derivative of 2-acetylpyridine (B122185) has been reported as a promising colorimetric and fluorescent probe for the selective detection of In(III) ions. nih.gov

The potential of this compound as a chemosensor can be inferred from these related studies. The presence of both a "soft" furan donor and a "borderline" pyridine donor could lead to selectivity towards specific metal ions based on the Hard and Soft Acids and Bases (HSAB) principle. The photophysical properties of the molecule, likely influenced by the conjugated π-system spanning the furan, phenyl, and pyridine rings, could provide the basis for a fluorescent signaling mechanism.

To illustrate the potential of similar compounds, the following table summarizes the chemosensing properties of various pyridine and furan-containing ligands for different metal ions, as reported in the literature.

Ligand/ChemosensorTarget Analyte(s)Detection MethodLimit of Detection (LOD)
4-(2-Pyridylazo)-resorcinol (PAR) functionalized microgelsCu(II), Mn(II), Pb(II), Zn(II), Ni(II)Colorimetric12-79 nM
2-Acetylpyridine N(4)-phenylthiosemicarbazoneIn(III)Colorimetric and FluorescentNot Specified

It is important to note that while the structural components of this compound suggest its potential as a chemosensor, detailed experimental validation is necessary to determine its specific binding properties, selectivity, sensitivity, and the most effective signaling mechanism for various analytes. Future research in this area would involve the synthesis of the compound, followed by systematic studies of its coordination behavior with a range of metal ions and other potential analytes using techniques such as UV-Vis and fluorescence spectroscopy.

Photophysical and Photochemical Properties Analysis

Fluorescence and Phosphorescence Characteristics

No published data are available on the fluorescence or phosphorescence emission spectra, quantum yields, or lifetimes of 4-(Furan-2-yl)-2-phenylpyridine.

Quantum Yield Measurements

There are no reported fluorescence or phosphorescence quantum yield values for this compound.

Lifetime Determinations

There are no reported fluorescence or phosphorescence lifetime measurements for this compound.

Excited State Dynamics and Energy Transfer Mechanisms

Specific details regarding the excited state dynamics, including rates of internal conversion, intersystem crossing, and potential energy transfer mechanisms involving this compound, have not been investigated.

Thermochromic and Solvatochromic Behavior

There is no information in the scientific literature regarding the thermochromic or solvatochromic properties of this compound.

Photoisomerization Processes

While photoisomerization is a known process for some heterocyclic compounds, there are no studies documenting this behavior for this compound.

Multiphoton Absorption Characteristics

The multiphoton absorption properties, such as the two-photon absorption cross-section, of this compound have not been reported.

Applications in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The integration of pyridine (B92270) and furan (B31954) moieties into a single molecular framework suggests potential applications in organic light-emitting diodes (OLEDs). Phenylpyridine derivatives are well-established in OLED technology, often serving as robust host materials or as ligands in phosphorescent emitters, prized for their thermal stability and efficient charge transport capabilities. researchgate.netrsc.org Similarly, the inclusion of a furan ring can modulate the electronic and optical properties of organic semiconductors. nih.gov

While direct studies of 4-(furan-2-yl)-2-phenylpyridine as a primary emitter are not extensively documented, the characteristics of its constituent parts are informative. Phenylpyridine-based metal complexes are staples in phosphorescent OLEDs (PhOLEDs). For instance, platinum(II) complexes incorporating substituted phenylpyridines have been shown to emit light from the blue-green to the red spectrum. rsc.org The electroluminescence performance of OLEDs can be significantly influenced by the molecular structure of the emitter. In non-doped OLEDs, for example, positional isomers of phenylmethylene pyridineacetonitrile derivatives have demonstrated that tuning the pyridine ring's substitution pattern can lead to superior device performance, with external quantum efficiencies (EQE) reaching up to 4.31%. semanticscholar.org

The furan moiety, when incorporated into organic semiconductors, can enhance photoluminescence quantum yield (PLQY), a critical factor for emitter efficiency. A furan-substituted thiophene (B33073)/phenylene co-oligomer, BPFTT, was found to have a respectable PLQY of 28%. nih.gov This suggests that the furan component in this compound could contribute favorably to its light-emitting properties.

Table 1: Performance of Related Pyridine and Furan Derivatives in OLEDs

Compound/Device Structure Role Max. Efficiency (EQE / Luminous) Emission Color Reference
4N-oCBP Host with TCz-Trz Dopant Host 16.2% EQE Blue researchgate.net
o-DBCNPy Emitter 4.31% EQE Green semanticscholar.org
Pt(II) Complex (trifluoromethylphenyl-tetrahydroquinoline) Emitter 4.88 cd/A Blue-Green rsc.org
Pt(II) Complex (phenylisoquinoline) Emitter 4.71 cd/A Red rsc.org

The charge transport characteristics of a material are fundamental to its performance in an OLED. Host materials, in particular, must facilitate the efficient movement of electrons and holes. noctiluca.eu Phenylpyridine derivatives are known for their effective charge transport. researchgate.net The incorporation of furan can further influence these properties. Research on furan-bridged dibenzofulvene-triphenylamine hole transporting materials (HTMs) has shown that the furan-based molecule can exhibit higher hole mobility compared to its thiophene-based counterpart. rsc.org

In a study of a furan derivative, 2-[1,1'-biphenyl]-4-yl-5-(5′-[1,1'-biphenyl]-4-yl-[2,2'-bithiophen]-5-yl)furan (BPFTT), the material demonstrated ambipolar behavior, meaning it can transport both holes and electrons. nih.gov While its mobilities were moderate compared to some other organic semiconductors, they were still significant. This ambipolar nature is a desirable trait for materials used in the emissive layer of an OLED, as it can lead to a more balanced charge injection and recombination, thereby improving device efficiency and lifetime.

Table 2: Charge Mobility of Furan-Containing Organic Semiconductors

Compound Hole Mobility (μh) (cm²/Vs) Electron Mobility (μe) (cm²/Vs) Reference
BPFTT 0.54 0.03 nih.gov
Poly[(9,9-di-n-octylfluorenyl-2,7-diyl)-alt-(benzo researchgate.netnih.govresearchgate.netthiadiazol-4,8-diyl)] (F8BT) Investigated (trap-limited electron transport) Investigated researchgate.net
Polymeric HTM (asy-ranPBTBDF) Investigated for CQD Solar Cells - researchgate.net

Fluorescent Probes and Chemical Sensors (excluding clinical applications)

The structural features of this compound, specifically the presence of nitrogen and oxygen heteroatoms, make it a candidate for development into fluorescent probes and chemical sensors for non-clinical applications.

The principle behind many fluorescent sensors is the specific interaction, or molecular recognition, between the probe molecule and the target analyte. This interaction causes a discernible change in the probe's fluorescence properties, such as intensity or wavelength. The nitrogen atom in the pyridine ring and the oxygen atom in the furan ring of this compound can act as Lewis basic sites, capable of coordinating with metal ions.

For example, other pyridine-containing compounds, like 4-(2-pyridylazo)-resorcinol (PAR), have been successfully immobilized to create optical sensors for the detection of various heavy metal ions. nih.gov The coordination of the metal ion to the PAR molecule leads to a distinct color change. Similarly, furan-based compounds have been developed as fluorescent sensors; a notable example is an anthraquinone-imidazole derivative containing a furan moiety that acts as a selective sensor for silver (Ag+) ions through fluorescence quenching. researchgate.net This suggests that the furan-phenylpyridine scaffold could be engineered to selectively bind with specific metal ions, resulting in a measurable optical response.

The development of robust and selective sensors is crucial for monitoring environmental pollutants and industrial processes. Probes based on the furan-phenylpyridine framework could potentially be applied to detect heavy metal ions in water sources or to monitor the concentration of specific metal catalysts in industrial reaction mixtures. An inorganic-organic hybrid sensor using immobilized PAR demonstrated the ability to detect Cu2+ in aqueous solutions with a detection limit as low as 40 ppb, visible to the naked eye. nih.gov The development of sensors based on this compound would likely involve modifying the core structure with additional functional groups to enhance selectivity and sensitivity towards a target analyte.

Supramolecular Assemblies and Self-Assembled Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The aromatic nature of the phenyl, pyridine, and furan rings in this compound makes it an excellent candidate for forming ordered supramolecular structures.

The self-assembly of molecules is dictated by their intrinsic chemical information. Studies on pyridine-furan oligomers have revealed their capacity to form "nanosprings" that exhibit bistable mechanical-like switching, highlighting the unique conformational dynamics that can arise from this combination of heterocycles. researchgate.net The ability of such molecules to self-assemble into well-defined nano- and micro-structures is highly dependent on factors like solvent choice. For instance, furan-substituted perylene (B46583) diimides have been shown to form structures ranging from spheres to rods to vesicles simply by controlling the solvent environment. nih.gov

Furthermore, the conformation of pyridine-based molecules can be finely tuned by the inclusion of solvent molecules into the crystal lattice, leading to different self-assembled structures. nih.gov The planarity and potential for π-π interactions in this compound suggest that it could self-assemble into stacked arrangements or other ordered architectures, which could be exploited in the fabrication of organic electronic devices or functional materials. The specific nature of these assemblies would depend on crystallization conditions and any potential intermolecular hydrogen bonding sites.

Polymeric Materials Integration and Characterization

The incorporation of specific organic moieties into polymer structures is a key strategy for developing high-performance materials for applications such as organic light-emitting diodes (OLEDs), sensors, and advanced coatings. The this compound scaffold, with its combination of electron-rich and electron-deficient heterocyclic systems, offers significant potential for creating polymers with desirable photophysical and thermal properties.

While direct studies on polymers incorporating the precise this compound unit are emerging, extensive research on structurally analogous polymers provides a strong indication of their potential and the methods for their characterization. A noteworthy analogue is the class of polyimides synthesized from diamine monomers containing a central 2,6-diphenylpyridine (B1197909) core, which demonstrates how such substituted pyridines can be integrated into high-performance polymer backbones.

One such example involves the synthesis of polyimides from the diamine monomer 4-phenyl-2,6-bis[4-(4-aminophenoxy)phenyl]pyridine (PAPP) . sci-hub.se This monomer, which features a central phenyl-substituted pyridine unit, can be polymerized with various commercial dianhydrides via a conventional two-step polycondensation reaction. This process first yields a poly(amic acid) precursor, which is then chemically or thermally treated to form the final polyimide. sci-hub.se

The resulting polyimides exhibit a range of desirable properties that can be extrapolated to polymers containing the this compound moiety. These properties are meticulously evaluated through a suite of characterization techniques.

Structural and Thermal Characterization:

The successful synthesis and structure of these polymers are typically confirmed using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. sci-hub.se The thermal stability, a critical factor for many applications, is assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). For instance, polyimides derived from PAPP demonstrate excellent thermal stability, with glass transition temperatures (Tg) ranging from 268°C to 338°C and 5% weight loss temperatures (T5%) between 521°C and 548°C in an air atmosphere. sci-hub.se

Table 1: Thermal Properties of Polyimides Based on a Phenyl-Substituted Pyridine Monomer. sci-hub.se
PolymerGlass Transition Temperature (Tg, °C)Temperature at 5% Weight Loss (T5%, °C)
PI-a268521
PI-b289535
PI-c338548
PI-d295542

Mechanical and Optical Properties:

The mechanical integrity of these polymers is crucial for their application in devices and coatings. The polyimide films derived from PAPP can be cast from solution to form strong, flexible films. Their mechanical properties are characterized by tensile strength and elongation at break. These films have been reported to possess tensile strengths in the range of 89.2–112.1 MPa and elongations at break between 9.5% and 15.4%. sci-hub.se

The optical properties are also a key area of investigation. The incorporation of bulky, kinked structures like the phenyl-substituted pyridine unit can lead to polymers with high optical transparency and a low cutoff wavelength. sci-hub.se Furthermore, the inherent fluorescence of such aromatic and heterocyclic structures is of great interest for luminescent applications. The photophysical properties, including absorption and emission spectra, are typically studied using UV-Vis and photoluminescence spectroscopy.

Table 2: Mechanical Properties of Polyimide Films. sci-hub.se
PolymerTensile Strength (MPa)Elongation at Break (%)Tensile Modulus (GPa)
PI-a112.115.42.45
PI-b95.611.22.31
PI-c101.39.52.67
PI-d89.210.82.18

The integration of the this compound unit into polymer backbones is anticipated to yield materials with a unique combination of properties derived from each constituent ring. The furan ring, being an electron-rich five-membered heterocycle, can enhance the electron-donating character and potentially influence the polymer's solubility and reactivity. The phenyl and pyridine groups contribute to the thermal stability and can act as electron-accepting or coordinating sites, respectively. This combination makes such polymers highly promising for use in advanced electronic and optoelectronic devices. Further research into the direct polymerization of monomers based on this compound will undoubtedly uncover new materials with enhanced performance characteristics.

Molecular Interaction Studies and Structure Activity Relationship Sar Elucidation

Computational Molecular Docking and Dynamics Simulations for Target Engagement

Extensive searches of scientific databases yielded no specific studies on the computational molecular docking and dynamics simulations of 4-(Furan-2-yl)-2-phenylpyridine . While research on related furan- and pyridine-containing compounds shows that these scaffolds are of interest for targeting various biological macromolecules, the specific binding characteristics of This compound have not been reported.

There are no published reports detailing the binding mode analysis of This compound with enzymes, receptors, or nucleic acids. Studies on related structures, such as furan-chalcones and ruthenium polypyridyl complexes containing furan (B31954) moieties, have explored their interactions with targets like tyrosinase and DNA, respectively nih.govnih.gov. However, these findings cannot be directly extrapolated to predict the specific interactions of This compound .

Specific data on the predicted binding affinities and interaction energies for This compound with any biological target are not available in the current body of scientific literature. General methods for such predictions, like free energy perturbation calculations, have been applied to other ligand-receptor systems, but not to this compound nih.gov.

In Vitro Biochemical and Biophysical Assays for Mechanistic Understanding

There is a significant gap in the literature regarding the in vitro biochemical and biophysical characterization of This compound .

No studies were found that specifically investigate the enzyme inhibition kinetics and mechanisms of This compound . While derivatives of furan and pyridine (B92270) have been evaluated as inhibitors of various enzymes, including tyrosinase and CYP51, the inhibitory activity and kinetic parameters for This compound itself have not been documented nih.govnih.gov.

There is no available data from molecular-level receptor binding studies for This compound . The principles of receptor binding assays are well-established for drug discovery, but their application to this specific compound has not been reported nih.govresearchgate.netnih.gov.

Direct experimental evidence for the nucleic acid binding modes and specificity of This compound is absent from the literature. Research on furan-modified oligonucleotides and ruthenium complexes with furan-containing ligands indicates that the furan moiety can participate in nucleic acid interactions, often through intercalation nih.govrsc.org. However, without specific studies, the potential for This compound to bind to nucleic acids remains speculative.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design

No specific QSAR models for this compound were identified in the reviewed literature. QSAR studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. These models are instrumental in predicting the activity of new compounds and guiding the design of more potent and selective molecules.

Identification of Pharmacophore Features

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Without dedicated studies on this compound, its specific pharmacophore features have not been defined.

Correlations Between Structural Modifications and Biological/Chemical Activity (mechanistic focus)

While no studies have systematically modified the this compound scaffold, research on analogous structures highlights the importance of substituent groups on the phenyl and furan rings for cytotoxic activity. For instance, studies on other furan-based derivatives have shown that the introduction of specific functional groups can significantly enhance their anti-cancer properties.

Cellular Assays for Molecular Mechanism of Action

Direct cellular assay data for this compound, including its effects on specific cellular pathways, organelle localization, or detailed in vitro cytotoxicity mechanisms, is not available.

However, research on other novel furan-based derivatives has demonstrated a range of cellular effects. For example, certain furan-containing compounds have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis through the intrinsic mitochondrial pathway. nih.gov These effects are often investigated using techniques such as DNA flow cytometry, annexin (B1180172) V/PI staining, and measuring the levels of key apoptotic proteins like p53 and Bax/Bcl-2. nih.gov

Furthermore, studies on furopyrimidine derivatives have identified their potential as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. nih.gov Cellular assays for such compounds often include VEGFR-2 inhibition assays, cytotoxicity assessments against various cancer cell lines, cell cycle analysis, apoptosis assays, and wound healing assays to evaluate their anti-angiogenic and anti-proliferative effects. nih.gov

Synthesis and Investigation of Derivatives and Analogues of 4 Furan 2 Yl 2 Phenylpyridine

Systematic Structural Modifications at Pyridine (B92270), Furan (B31954), and Phenyl Moieties

The chemical architecture of 4-(furan-2-yl)-2-phenylpyridine allows for extensive structural modifications at the pyridine, furan, and phenyl rings. These modifications are typically achieved through established synthetic organic chemistry reactions, enabling the introduction of a wide array of substituents to fine-tune the molecule's properties.

Modifications at the Pyridine Moiety: The pyridine ring is often a primary site for modification. Functional groups can be introduced at various positions to alter the electronic nature and steric profile of the molecule. For instance, the synthesis of 2-phenylpyridine (B120327) derivatives can be achieved through methods like the Suzuki-Miyaura cross-coupling reaction. mdpi.com Further modifications can include nucleophilic substitution and amidation reactions to append different functional groups. mdpi.com The introduction of substituents on the pyridine ring can significantly influence the compound's coordination properties and biological activity.

Modifications at the Furan Moiety: The furan ring is another key site for structural diversification. The synthesis of furan-based derivatives often begins with a furan-containing starting material, such as furan-2-carbaldehyde. nih.govresearchgate.net One common approach involves the Meerwein arylation, where diazonium salts are reacted with furan-2-carboxylic acids or furfural (B47365) to introduce aryl groups at the 5-position of the furan ring. pensoft.net Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, are also employed to create a diverse set of substituted furans from key intermediates like 3-iodofurans. nih.gov These methods allow for the introduction of various aryl, alkyl, and other functional groups onto the furan core. nih.govresearchgate.netnih.gov

Modifications at the Phenyl Moiety: The phenyl group attached to the pyridine ring can also be readily modified. Substituents are typically introduced by using a substituted phenylboronic acid in a Suzuki-Miyaura coupling reaction or by starting with a substituted acetophenone (B1666503). The introduction of electron-donating or electron-withdrawing groups on the phenyl ring can have a profound impact on the electronic properties of the entire molecule. researchgate.net For example, in related heterocyclic systems, replacing a phenyl ring with other aryl or heteroaryl groups has been shown to significantly alter the molecule's DNA binding affinity and biological activity. nih.gov

A general approach to synthesizing derivatives involves multi-step reaction sequences. For example, a chalcone (B49325) analogue containing a furan ring can be synthesized and then used as a starting material for subsequent reactions, such as Michael additions and ring closures, to generate novel furan derivatives. researchgate.net Similarly, Biginelli-type reactions can be used to create complex heterocyclic systems incorporating a furan moiety. nih.gov

Ring MoietyModification StrategyExample ReactionIntroduced Substituents
Pyridine Cross-coupling, Nucleophilic substitution, AmidationSuzuki-Miyaura CouplingTrifluoromethyl, N-phenylbenzamide moieties mdpi.com
Furan Meerwein arylation, Palladium-catalyzed couplingStille Coupling, Sonogashira CouplingAryl groups, Thiophene (B33073), Indole (B1671886), Benzimidazole pensoft.netnih.govnih.gov
Phenyl Use of substituted starting materialsSuzuki-Miyaura CouplingNitro groups, Carboxyl groups, Methyl groups researchgate.netresearchgate.net

Impact of Substituent Effects on Spectroscopic and Electronic Properties

The introduction of various substituents at the pyridine, furan, and phenyl rings systematically alters the spectroscopic and electronic properties of the resulting derivatives. These changes are often studied using techniques like UV-visible (UV-vis) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by theoretical calculations.

The electronic absorption spectra of these compounds are sensitive to the nature and position of substituents. researchgate.net Electron-withdrawing groups, such as nitro (-NO2) or carboxyl (-COOH) groups, can cause a hypsochromic shift (a shift to a shorter wavelength or blue shift) in the maximum absorption wavelength (λmax). researchgate.net Conversely, electron-donating groups can lead to a bathochromic shift (a shift to a longer wavelength or red shift). The magnitude of this shift is dependent on both the type of substituent and its location on the aromatic ring. researchgate.net In some formazan (B1609692) derivatives, a linear relationship has been observed between the substituent effect and the Hammett substituent coefficients. researchgate.net

NMR spectroscopy is another powerful tool for probing substituent effects. In a study on 2,2-dimethylchroman-4-one (B181875) derivatives, the chemical shifts of protons and carbons were found to be influenced by substituents on the phenyl ring. mdpi.com A good correlation was found for carbons para- to the substituent group, while the effect on meta-carbons showed no linear trend. mdpi.com The substituent effect on the carbonyl group was also noticeable, with electron-donating groups like -NMe2 causing a shift to a lower ppm value compared to electron-withdrawing groups like -NO2 and -Cl. mdpi.com

In tricyclic thiopurine analogues, the combination of a thiocarbonyl chromophore and the tricyclic structure shifts the absorption maximum to above 350 nm. mdpi.com The fluorescence properties of these molecules are also significantly affected by the solvent polarity and the presence of specific functional groups, with fluorescence quantum yields varying in different environments. mdpi.com

Substituent TypeEffect on λmaxSpectroscopic TechniqueObservations
Electron-withdrawing (-NO2, -COOH)Hypsochromic shift (Blue shift)UV-vis SpectroscopyShift magnitude depends on substituent type and position. researchgate.net
Electron-donating (-NMe2)Bathochromic shift (Red shift)UV-vis SpectroscopyIncreases electron density in the conjugated system.
Various substituents on phenyl ringChanges in chemical shifts1H and 13C NMR SpectroscopyGood correlation for para-carbons; less predictable for meta-carbons. mdpi.com
Thiocarbonyl groupShift to >350 nmUV-vis SpectroscopySignificant shift in absorption maximum in thiopurine analogues. mdpi.com

Modulation of Ligand Binding Characteristics and Coordination Tendencies

The structural framework of this compound and its derivatives makes them attractive candidates as ligands in coordination chemistry. The nitrogen atom of the pyridine ring and potentially the oxygen atom of the furan ring can act as coordination sites for metal ions. Modifications to the core structure can modulate the ligand's binding characteristics and coordination tendencies.

The coordination chemistry of ligands containing 2,2':6',2"-terpyridine (tpy), a structural relative of 2-phenylpyridine, has been extensively studied. researchgate.net The substituent at the 4'-position of the terpyridine ligand can influence the coordination number of the central metal atom. researchgate.net For example, the reaction of 4'-substituted terpyridyl ligands with metal acetates can result in the formation of one-dimensional polymers or discrete mononuclear complexes, depending on the nature of the substituent. researchgate.net

In related systems, replacing the phenyl rings of a molecule like furamidine (B1674271) with indole or benzimidazole, or replacing the central furan linker with thiophene, resulted in stronger DNA minor groove binders. nih.gov This highlights how structural modifications can enhance binding affinity to biological macromolecules.

The versatility of pyridine-based ligands is further demonstrated in the construction of silver(I) coordination complexes. researchgate.net Ligands such as 2-(diphenylphosphinomethyl)pyridine can bridge two silver centers, and the introduction of other ligands like bipyridines can lead to various structural motifs, including dimeric and bridged structures. researchgate.net The coordination geometry around the metal center (e.g., trigonal bipyramidal, T-shaped, tetrahedral) is influenced by the ligand ratios and the nature of the counter-anions. researchgate.net

Structure-Property Relationships in Derivative Series

Understanding the relationship between the chemical structure and the resulting properties is a fundamental goal in the study of this compound analogues. By systematically altering the structure and observing the effects on various properties, researchers can establish clear structure-property relationships (SPRs).

For instance, in a series of quinoline-oxygen heterocycle hybrids, a concrete structure-activity relationship was established by analyzing a library of thirty-five structurally related compounds. researchgate.net It was found that compounds with a 4-methylphenyl group at a specific position on a linked pyrazole (B372694) moiety showed better cytotoxicity compared to those with phenyl or 4-nitrophenyl groups. researchgate.net This demonstrates how a seemingly minor change, such as the addition of a methyl group, can have a significant impact on biological activity.

Similarly, in a study of Biginelli-type pyrimidines with a furan group at the C-4 position, the antioxidant activity was found to vary with the ester derivative at the C-5 position. nih.gov Compound 3c in the series was identified as the most potent in a diphenylpicrylhydrazine scavenging assay, while compounds 3d and 3e showed moderate reducing power. nih.gov This indicates that the nature of the ester group plays a crucial role in the antioxidant properties of these compounds.

The electronic properties are also strongly linked to the structure. As discussed previously, the introduction of electron-donating or electron-withdrawing substituents predictably alters the UV-vis absorption spectra. researchgate.net These SPRs are crucial for designing molecules with specific optical or electronic properties for applications in materials science, such as in the development of dyes or luminescent materials.

Combinatorial Synthesis Approaches for Analogue Libraries

To efficiently explore structure-property relationships and screen for desired activities, chemists often turn to combinatorial synthesis to generate large libraries of analogues. Solution-phase parallel synthesis is a powerful strategy for this purpose.

A notable example is the synthesis of a library of 2,3,4,5-tetrasubstituted furans. nih.gov This approach starts with the iodocyclization of 2-iodo-2-alken-1-ones to produce key 3-iodofuran intermediates. These intermediates are then diversified using a range of palladium-catalyzed processes, including Suzuki–Miyaura, Sonagashira, and Heck couplings, as well as aminocarbonylation and carboalkoxylation reactions. nih.gov This strategy allows for the rapid generation of a diverse set of furan derivatives from a common precursor.

The development of methods for the combinatorial synthesis of various heterocyclic compounds is a significant focus in medicinal chemistry. pensoft.net By utilizing versatile starting materials like diazonium salts, researchers have developed methods to synthesize libraries of furan, pyrazole, thiazole, and triazole derivatives. pensoft.net These high-throughput synthesis approaches are invaluable for creating large collections of compounds for screening, accelerating the discovery of new molecules with interesting biological or material properties.

Future Research Directions and Translational Opportunities

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research on 4-(Furan-2-yl)-2-phenylpyridine will undoubtedly focus on moving beyond traditional synthetic routes, which can involve harsh conditions or stoichiometric reagents acs.orgresearchgate.net. The exploration of novel, sustainable pathways is critical for making this compound and its derivatives more accessible for research and industrial applications.

Promising avenues include the adoption of green chemistry principles through multicomponent reactions (MCRs), catalysis, and alternative energy sources. One-pot, four-component reactions, for instance, have been shown to produce substituted pyridines in excellent yields with short reaction times and low-cost processing, often utilizing microwave irradiation as an energy-efficient heating method acs.org. Another sustainable approach involves the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), which offer advantages like low cost, ease of separation, and reusability acs.org. Metal-free annulation strategies also represent a significant step forward, providing access to polysubstituted pyridines under mild conditions with broad substrate scope mdpi.com. Furthermore, modular, cascade reactions catalyzed by copper offer a versatile and chemoselective route to highly substituted pyridines from readily available starting materials nih.gov.

These modern synthetic strategies could be adapted for the targeted synthesis of this compound, potentially leading to higher yields, reduced waste, and lower energy consumption.

Table 1: Comparison of Modern Synthetic Strategies for Pyridine (B92270) Derivatives

Synthetic Strategy Key Features Potential Advantages for this compound Synthesis
Microwave-Assisted MCRs One-pot, multi-component reactions; Use of microwave irradiation. acs.org High efficiency, reduced reaction times, pure products, low-cost processing. acs.org
Heterogeneous Catalysis (MOFs) Use of recyclable catalysts like UiO-66; High surface area and tunable porosity. acs.org Sustainability, ease of catalyst separation and reuse, operational simplicity. acs.org
Metal-Free Annulation [3+3] annulation approach; Avoids transition metal catalysts. mdpi.com Mild reaction conditions, excellent functional group tolerance, avoids metal contamination. mdpi.com
Modular Cascade Reactions Copper-catalyzed cross-coupling followed by electrocyclization and oxidation. nih.gov High modularity, good functional group tolerance, mild, non-basic conditions. nih.gov

Development of Advanced Spectroscopic Probes for Real-time Monitoring

The unique conjugated system of this compound suggests its potential as a core structure for advanced spectroscopic probes. Research has shown that related aryl-substituted furopyridine scaffolds can exhibit fluorescence with good quantum yields, a property that has been harnessed for applications like organic light-emitting diodes (OLEDs) and specific biological imaging researchgate.net.

Future work could focus on developing derivatives of this compound that function as fluorescent probes for real-time monitoring in various environments. By introducing specific functional groups, these probes could be designed to respond to changes in their local environment, such as pH, metal ion concentration, or the presence of specific biomolecules, resulting in a detectable change in their spectroscopic signal.

Furthermore, advanced analytical techniques like in-situ Raman spectroscopy and FlowNMR spectroscopy offer powerful tools for the real-time monitoring of chemical reactions nih.govnih.gov. These methods could be employed to optimize the synthesis of this compound-based probes and to study their interactions with target analytes in real-time, providing detailed mechanistic insights under realistic conditions nih.gov. For example, Raman spectroscopy can be used to track the formation of product by identifying unique vibrational bands, allowing for rapid reaction optimization nih.gov.

Integration into Hybrid Material Systems for Multifunctional Applications

The incorporation of organic molecules into inorganic or polymeric matrices to create hybrid materials is a rapidly growing field. The pyridine moiety is a valuable building block for such materials due to its coordination ability, thermal stability, and electronic properties acs.org. The integration of the this compound scaffold into hybrid systems presents a compelling opportunity to create novel materials with tailored functionalities.

Future research could explore the use of this compound as a ligand to coordinate with metal centers, forming inorganic-organic hybrid networks. Such materials, based on related pyridine-hydrazone blocks, have been shown to form structurally diverse one- and two-dimensional networks with interesting properties rsc.org. Additionally, incorporating the this compound motif into polymer backbones, similar to how pyridine has been integrated into polyfluorene derivatives or benzoxazine (B1645224) structures, could yield advanced materials for electronic and optoelectronic applications acs.orgacs.org. These hybrid materials could find use as cathode interface layers in organic solar cells, enhancing efficiency and stability, or as components in sensors and catalysts acs.org. The presence of both furan (B31954) and pyridine rings offers multiple sites for polymerization and functionalization, providing a high degree of control over the final material's properties.

Expansion of Computational Modeling to Predict Complex Interactions

Computational chemistry provides powerful tools for predicting molecular properties and interactions, thereby guiding experimental research and accelerating the discovery process nih.gov. Expanding the use of computational modeling for this compound is a crucial future direction.

Molecular modeling studies, particularly using Density Functional Theory (DFT), can elucidate the electronic structure, orbital energies (HOMO/LUMO), and reactivity of the molecule. Such studies have already been performed on structurally similar compounds like 4-(furan-2-yl)thiazol-2-amine derivatives to understand their potential as inhibitors of specific enzymes researchgate.net. Similar DFT calculations for this compound could predict its behavior in various chemical environments and guide its functionalization for specific applications.

Furthermore, molecular docking simulations can be used to predict the binding affinity and interaction modes of this compound derivatives with biological targets, such as proteins and enzymes researchgate.netnih.gov. This in silico screening can identify promising candidates for further experimental validation as therapeutic agents. Pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) can also be predicted using computational tools, helping to assess the drug-likeness of novel derivatives early in the design process frontiersin.org.

Design of Next-Generation Molecular Scaffolds Based on this compound Motif

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, as it is a core component in numerous FDA-approved drugs researchgate.netnih.gov. The this compound structure combines this valuable pyridine core with furan and phenyl groups, creating a unique and versatile motif for the design of next-generation molecular scaffolds.

Future research will likely leverage this motif to generate libraries of novel compounds for various applications. Techniques such as scaffold decoration, where different functional groups are systematically added to the core structure, and scaffold hopping, where parts of the molecule are replaced with bioisosteric alternatives, can be employed mdpi.comnih.gov. This approach allows for the fine-tuning of a molecule's properties, such as its solubility, metabolic stability, and binding affinity for a specific target acs.org.

By using the this compound motif as a starting point, researchers can design new generations of molecules with potentially enhanced activity as pharmaceuticals, more efficient performance as ligands in catalysis, or improved properties for use in advanced materials nih.govresearchgate.net. The inherent structural diversity offered by the three distinct components of the motif provides a rich chemical space for exploration and innovation.

Q & A

Q. Methodological Answer :

  • Crystal growth : Use slow evaporation of a saturated solution in acetonitrile or DCM to obtain single crystals suitable for diffraction (as demonstrated for similar pyridines in ) .
  • Data refinement : Apply the SHELX suite (SHELXL/SHELXS) for structure solution and refinement, ensuring R-factors < 0.05. emphasizes the robustness of SHELX for small-molecule crystallography .
  • Validation : Cross-check bond lengths and angles against DFT-optimized structures (e.g., B3LYP/6-31G* level) to resolve ambiguities .

Advanced: How do computational methods (DFT) aid in predicting electronic properties?

Q. Methodological Answer :

  • Functional selection : The B3LYP hybrid functional () is recommended for calculating frontier molecular orbitals (HOMO/LUMO) and charge distribution due to its accuracy (±2.4 kcal/mol error in thermochemistry) .
  • Basis sets : Use 6-311++G(d,p) for furan-containing systems to account for polarization and diffuse effects.
  • Validation : Compare computed IR/NMR spectra with experimental data to refine torsional angles and confirm substituent effects on aromaticity .

Basic: What safety protocols are critical for handling this compound?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact () .
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane).
  • Waste disposal : Segregate hazardous waste (e.g., unreacted intermediates) and consult certified disposal services, as ecological toxicity data are unavailable () .

Advanced: How to design assays for evaluating anti-inflammatory activity?

Q. Methodological Answer :

  • Target selection : Focus on nitric oxide synthase (iNOS) inhibition, inspired by ’s study of pyridine derivatives in arthritis models .
  • In vitro assays : Use LPS-stimulated RAW 264.7 macrophages to measure NO production (Griess reagent) at 10–100 µM compound concentrations.
  • Control compounds : Include L-NMMA (a known iNOS inhibitor) and validate dose-response curves with triplicate replicates.

Advanced: How to resolve discrepancies between computational and experimental spectral data?

Q. Methodological Answer :

  • Error analysis : If DFT-predicted NMR shifts deviate >0.5 ppm, re-examine conformational sampling (e.g., via molecular dynamics simulations at 298 K).
  • Solvent effects : Include implicit solvation models (e.g., PCM for DMSO) in DFT calculations to better match experimental conditions () .
  • Experimental replication : Acquire high-field NMR (≥500 MHz) with deuterated solvents to reduce noise and confirm peak assignments .

Basic: What spectroscopic techniques are optimal for purity assessment?

Q. Methodological Answer :

  • 1H/13C NMR : Identify characteristic peaks (e.g., furan protons at δ 6.3–7.1 ppm; pyridine carbons at δ 145–155 ppm) and integrate for purity >98% .
  • Mass spectrometry : Use ESI-MS to confirm molecular ion [M+H]+ and rule out halogenated impurities (e.g., ’s exact mass analysis) .
  • HPLC : Employ a C18 column (UV detection at 254 nm) with acetonitrile/water mobile phase to quantify residual solvents .

Advanced: How to assess ecological risks despite limited data?

Q. Methodological Answer :

  • Read-across models : Estimate biodegradability using EPI Suite and pyridine analogs (e.g., 4-phenylpyridine’s half-life in soil: ~60 days).
  • Bioaccumulation : Calculate logP (e.g., via ChemAxon) to predict BCF; values >3.5 indicate high accumulation risk .
  • Tiered testing : Prioritize acute Daphnia magna toxicity assays if computational flags persist (OECD 202 guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.